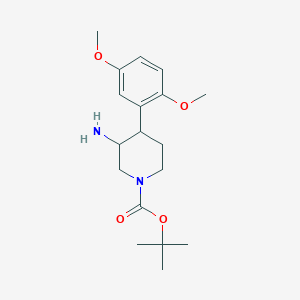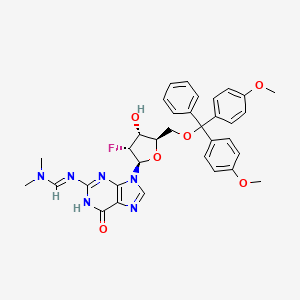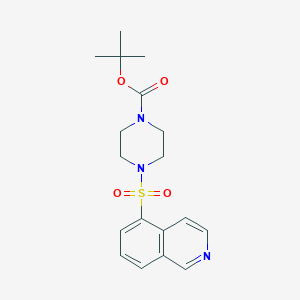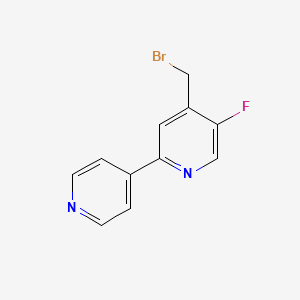
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid can be achieved through a multi-step process. One common method involves the use of a Knorr-type approach to synthesize 2-thionoester pyrroles from aliphatic starting materials. These 2-thionoester pyrroles can then be reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . This method avoids the need for hydrolysis, decarboxylation, and formylation steps typically required in traditional synthesis routes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
科学的研究の応用
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The pyrrole ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Formyl-1H-pyrrole: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
Pyrrol-2-carboxaldehyde: Another analog with a carboxaldehyde group instead of a formyl group.
Pyrrolidin-2-one: A structurally related compound with a lactam ring instead of a pyrrole ring.
Uniqueness
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is unique due to the presence of both a formyl group and a butanoic acid moiety, which confer distinct chemical and biological properties
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(2R)-2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9(10(14)15)12-6-4-5-8(12)7-13/h4-7,9H,1-3H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
AISVRYYMNALOPX-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)[C@H](C(=O)O)N1C=CC=C1C=O |
正規SMILES |
CC(C)(C)C(C(=O)O)N1C=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)


![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)





![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)
